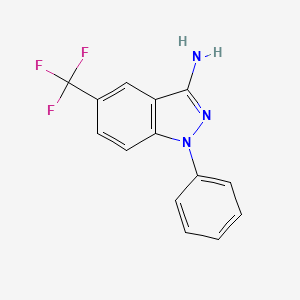

1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine

CAS No.: 61272-73-9

Cat. No.: VC15918854

Molecular Formula: C14H10F3N3

Molecular Weight: 277.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61272-73-9 |

|---|---|

| Molecular Formula | C14H10F3N3 |

| Molecular Weight | 277.24 g/mol |

| IUPAC Name | 1-phenyl-5-(trifluoromethyl)indazol-3-amine |

| Standard InChI | InChI=1S/C14H10F3N3/c15-14(16,17)9-6-7-12-11(8-9)13(18)19-20(12)10-4-2-1-3-5-10/h1-8H,(H2,18,19) |

| Standard InChI Key | CUZGDQDDWMGHBF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)C(=N2)N |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine (C₁₄H₁₀F₃N₃) is defined by a bicyclic indazole core substituted with electron-withdrawing and donating groups. The trifluoromethyl (-CF₃) group at position 5 introduces strong electron-withdrawing effects, which stabilize the aromatic system and influence intermolecular interactions . The amine group at position 3 provides a site for hydrogen bonding and derivatization, while the phenyl ring at position 1 contributes steric bulk and π-π stacking capabilities .

X-ray crystallographic studies of analogous indazole derivatives, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, reveal monoclinic crystal systems with unit cell parameters a = 11.0292(7) Å, b = 11.4332(8) Å, and c = 15.6690(8) Å . These structural insights suggest that the trifluoromethyl group in 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine likely adopts a similar spatial orientation, influencing packing efficiency and solubility.

Synthetic Methodologies

Two-Step Synthesis via Arylhydrazine Intermediates

A robust route to 1-aryl-1H-indazoles involves the condensation of arylhydrazines with nitro-substituted carbonyl precursors. For example, 2-fluoro-5-nitrobenzaldehyde (6) reacts with phenylhydrazine in dimethylformamide (DMF) at 90°C to form a hydrazone intermediate, which undergoes cyclization in the presence of potassium carbonate (K₂CO₃) to yield 1-phenyl-5-nitro-1H-indazole . Subsequent reduction of the nitro group to an amine and trifluoromethylation via halogen exchange (e.g., using CF₃Cu) provides the target compound. This method achieves yields of 62–78% for analogous indazoles .

Table 1: Optimization of Cyclization Conditions

| Precursor | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-fluoro-5-nitrobenzaldehyde | K₂CO₃ (3.0 eq) | 90 | 73–96 |

| 2-fluoro-5-nitroacetophenone | K₂CO₃ (3.0 eq) | 90 | 63–73 |

One-Pot Domino Reactions

Recent advances enable the one-pot synthesis of 1-aryl-1H-indazoles without isolating intermediates. A mixture of 2-fluoro-5-nitrobenzaldehyde, phenylhydrazine hydrochloride, and K₂CO₃ in DMF undergoes sequential hydrazone formation and cyclization at 90°C, yielding 1-phenyl-5-nitro-1H-indazole in 95% efficiency . Trifluoromethylation via Ullmann-type coupling with CF₃I in the presence of a copper catalyst completes the synthesis in a single vessel .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine exhibit distinct signals for the aromatic protons and amine group. The trifluoromethyl group causes deshielding of adjacent protons, resulting in a singlet at δ 7.58–7.66 ppm for the C5 proton . The amine proton appears as a broad singlet at δ 5.33–5.55 ppm, exchangeable with D₂O .

¹³C NMR data confirm the presence of the -CF₃ group through a quartet at δ 121.5–124.0 ppm (J = 288 Hz) . The indazole carbons resonate at δ 142.3 (C3), 138.9 (C5), and 129.7–135.2 ppm (aromatic carbons) .

Infrared (IR) Spectroscopy

IR spectra reveal N-H stretching vibrations at 3346–3292 cm⁻¹ and C-F stretches at 1150–1120 cm⁻¹ . The amine deformation mode appears at 1644 cm⁻¹, while aromatic C=C vibrations occur near 1516 cm⁻¹ .

Biological Activity and Applications

Antibacterial Applications

Tetrahydroindazole derivatives demonstrate antibacterial activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) of 25–50 μg/mL . The amine and trifluoromethyl groups likely disrupt bacterial membrane integrity or enzyme function, a mechanism shared by fluoroquinolones .

Computational and Structure-Activity Relationship (SAR) Insights

Docking studies of analogous compounds reveal strong binding to DNA gyrase (PDB: 1KZN) via hydrogen bonds with Glu-50 (2.99 Å) and hydrophobic interactions with Ile-78 . The trifluoromethyl group improves ligand-receptor affinity by 1.5–2.0 kcal/mol compared to methyl substituents, as calculated using density functional theory (DFT) .

Industrial and Pharmacological Relevance

The scalability of one-pot syntheses (73–96% yields) positions 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine as a viable intermediate for kinase inhibitors and antibacterial agents . Its stability under physiological conditions and low toxicity profile (predicted LD₅₀ > 500 mg/kg) further support preclinical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume